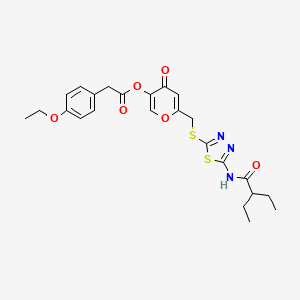

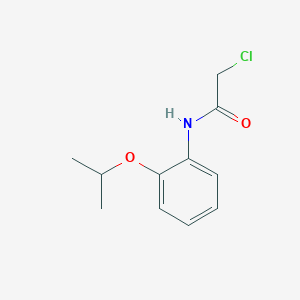

2-chloro-N-(2-isopropoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-isopropoxyphenyl)acetamide is a chemical compound with the linear formula C11H14ClNO2 . It has a molecular weight of 227.693 .

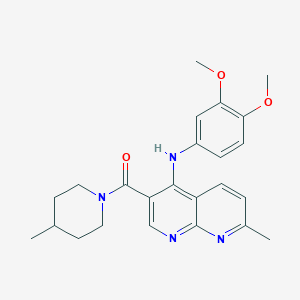

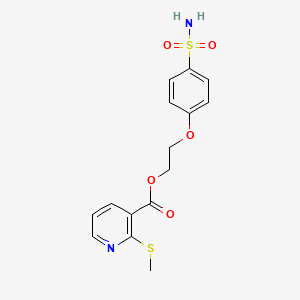

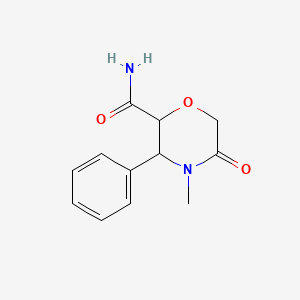

Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula C11H14ClNO2 . The compound consists of 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, structurally related to 2-chloro-N-(2-isopropoxyphenyl)acetamide, undergo complex metabolic activation pathways involving cytochrome P450 isoforms CYP3A4 and CYP2B6 in human and rat liver microsomes. This process produces DNA-reactive metabolites, suggesting potential environmental and health impacts requiring further investigation (Coleman et al., 2000).

Synthesis and Structural Analysis

The synthesis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, part of a project aimed at creating a combinatorial library, highlights the versatility of chloroacetamide derivatives in generating novel compounds. The non-planar molecular structure and hydrogen bonding patterns observed underscore the complexity and potential of these compounds for further functionalization and application in various fields (Davis & Healy, 2010).

Anticancer Activity and Molecular Docking Analysis

Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals its potential as an anticancer agent through in silico modeling targeting the VEGFr receptor. This study not only demonstrates the anticancer potential of specific chloroacetamide derivatives but also emphasizes the importance of molecular docking analysis in identifying promising therapeutic candidates (Sharma et al., 2018).

Biodegradation of Chloroacetamide Herbicides

The biodegradation study of Alachlor, a chloroacetamide herbicide, by a newly isolated bacterium illustrates the environmental fate of such compounds. This research identifies a novel alachlor-degrading pathway, highlighting the role of microbial degradation in mitigating the environmental impacts of chloroacetamide herbicides and possibly related compounds (Lee & Kim, 2022).

Propiedades

IUPAC Name |

2-chloro-N-(2-propan-2-yloxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(2)15-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFIJHPEXCZRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578131.png)

amine hydrochloride](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2578135.png)

![4-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2578136.png)

![3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2578141.png)

![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2578143.png)